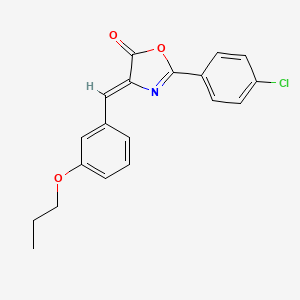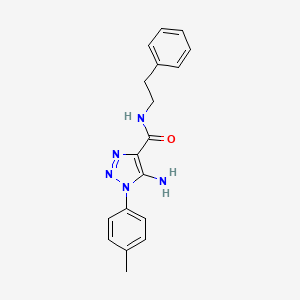
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CPBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPBO is a member of the oxazolone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one works by inhibiting the activity of COX-2, which is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one reduces the production of prostaglandins, which can help to reduce inflammation and pain. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, which may be related to its ability to inhibit COX-2.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit COX-2, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have antitumor activity, and has been investigated as a potential treatment for cancer. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, which may be related to its ability to inhibit COX-2. 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized using a variety of methods. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to the use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments. It can be difficult to obtain in large quantities, and its solubility in water is limited, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the potential use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been investigated as a potential treatment for cancer, and future research could explore its efficacy in combination with other anticancer drugs. Finally, there is also interest in exploring the potential use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory conditions such as arthritis.
Scientific Research Applications
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-10-23-16-5-3-4-13(11-16)12-17-19(22)24-18(21-17)14-6-8-15(20)9-7-14/h3-9,11-12H,2,10H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJGDKIMKDMDJ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4734860.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4734868.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B4734874.png)
![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4734880.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4734901.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)



![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)